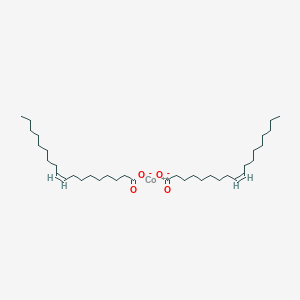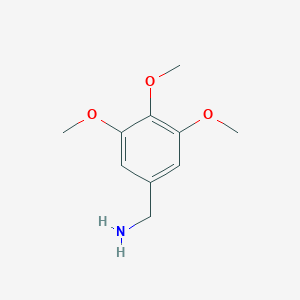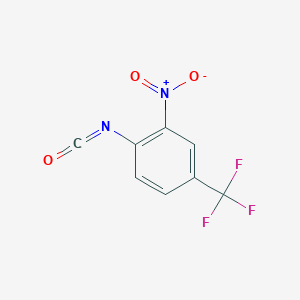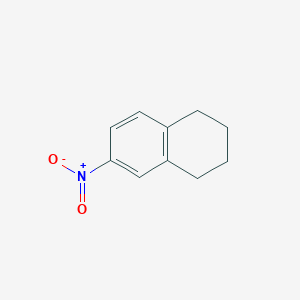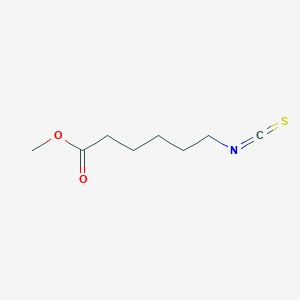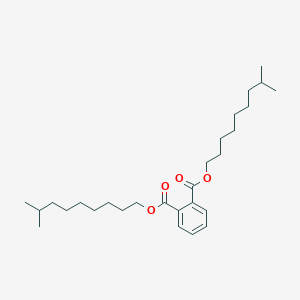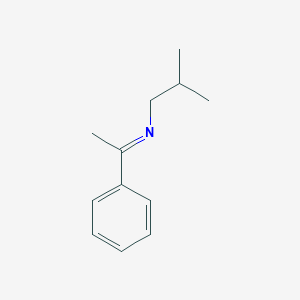
N-Phenethylideneisobutylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenethylideneisobutylamine (NBOMe) is a class of synthetic hallucinogenic drugs that has recently gained attention in the scientific community due to its potent psychoactive effects. NBOMe compounds are structurally similar to the phenethylamine class of compounds, which includes the well-known psychedelic drug mescaline. NBOMe compounds are known to be highly potent, with doses as low as a few micrograms producing significant effects. The purpose of
Mecanismo De Acción
The mechanism of action of N-Phenethylideneisobutylamine compounds is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Specifically, N-Phenethylideneisobutylamine compounds are thought to act as partial agonists at the 5-HT2A receptor, which is known to be involved in the psychedelic effects of hallucinogenic drugs.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-Phenethylideneisobutylamine compounds are similar to those of other hallucinogenic drugs, including altered perception, mood, and thought. N-Phenethylideneisobutylamine compounds are known to produce vivid visual hallucinations, as well as changes in auditory and tactile perception. Other effects may include changes in heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-Phenethylideneisobutylamine compounds in lab experiments is their potency, which allows for the use of smaller doses and reduces the amount of material needed for experiments. However, N-Phenethylideneisobutylamine compounds are also associated with a number of limitations, including their potential for toxicity and the lack of information on their long-term effects.
Direcciones Futuras
There are a number of potential future directions for research on N-Phenethylideneisobutylamine compounds, including the development of new psychoactive drugs based on their structure, the investigation of their potential therapeutic uses, and the development of new analytical methods for their detection and quantification. Additionally, more research is needed to understand the long-term effects of N-Phenethylideneisobutylamine compounds on the brain and behavior, as well as their potential for abuse and addiction.
Conclusion:
In conclusion, N-Phenethylideneisobutylamine compounds are a class of synthetic hallucinogenic drugs that have gained attention in the scientific community due to their potent psychoactive effects. While there is still much to learn about their mechanism of action and long-term effects, N-Phenethylideneisobutylamine compounds have a number of potential applications in scientific research and may hold promise for the development of new psychoactive drugs.
Métodos De Síntesis
N-Phenethylideneisobutylamine compounds are typically synthesized using a combination of chemical reactions, including condensation and reduction. The starting materials for the synthesis are typically commercially available and relatively inexpensive. The synthesis of N-Phenethylideneisobutylamine compounds is relatively straightforward and can be completed in a laboratory setting with moderate technical expertise.
Aplicaciones Científicas De Investigación
N-Phenethylideneisobutylamine compounds have been used in a variety of scientific research applications, including studies on the structure-activity relationships of hallucinogenic compounds and the development of new psychoactive drugs. N-Phenethylideneisobutylamine compounds have also been used in studies on the effects of hallucinogens on the brain and behavior.
Propiedades
Número CAS |
19340-97-7 |
|---|---|
Nombre del producto |
N-Phenethylideneisobutylamine |
Fórmula molecular |
C12H17N |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)-1-phenylethanimine |
InChI |
InChI=1S/C12H17N/c1-10(2)9-13-11(3)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3 |
Clave InChI |
VWHXCMJYNTUNMV-UHFFFAOYSA-N |
SMILES |
CC(C)CN=C(C)C1=CC=CC=C1 |
SMILES canónico |
CC(C)CN=C(C)C1=CC=CC=C1 |
Sinónimos |
2-Methyl-N-[(E)-1-phenylethylidene]-1-propanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




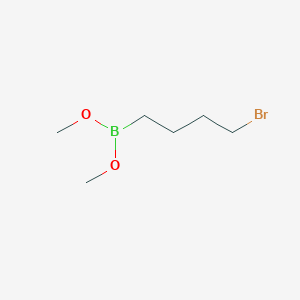

![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)
